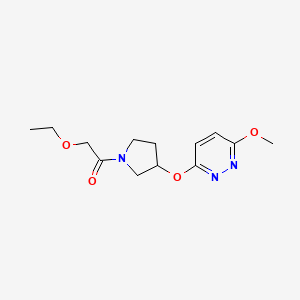![molecular formula C6H8N4O3 B2685400 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one CAS No. 318517-42-9](/img/structure/B2685400.png)
1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methylamino group and a nitro group attached to the pyrazole ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-nitropyrazole with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Análisis De Reacciones Químicas
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-[3-(methylamino)-4-amino-1H-pyrazol-1-yl]ethan-1-one.
Aplicaciones Científicas De Investigación
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole-based compounds, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The methylamino group may also play a role in the compound’s biological activity by facilitating interactions with enzymes and receptors.
Comparación Con Compuestos Similares
1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(Methylamino)-4-nitrophenyl]ethan-1-one: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring. It exhibits different chemical and biological properties due to the presence of the phenyl ring.
1-[3-(Methylamino)-4-nitro-1H-indol-1-yl]ethan-1-one: This compound contains an indole ring, which imparts unique properties compared to the pyrazole derivative.
Propiedades
IUPAC Name |
1-[3-(methylamino)-4-nitropyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-4(11)9-3-5(10(12)13)6(7-2)8-9/h3H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFQLBQFOHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
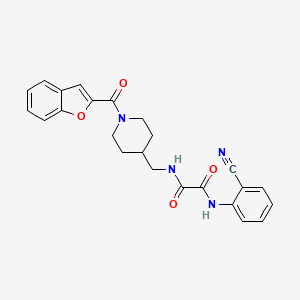
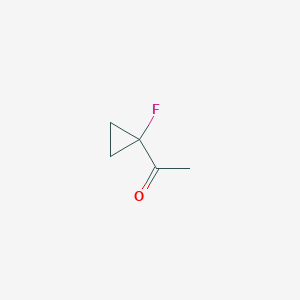
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)
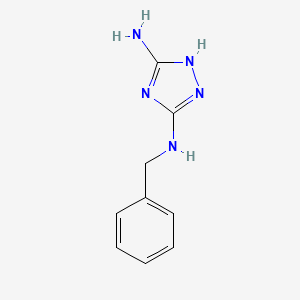
![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)
![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2685327.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)
![2-methyl-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2685332.png)
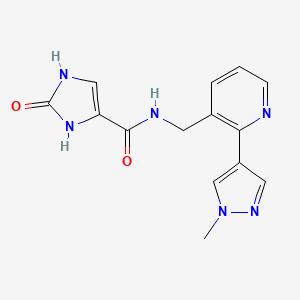
![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
